molecular formula C9H12N2O3S2 B11804132 3-(Morpholinosulfonyl)pyridine-4-thiol

3-(Morpholinosulfonyl)pyridine-4-thiol

Cat. No.: B11804132
M. Wt: 260.3 g/mol
InChI Key: QUSZEFPCJCMEPR-UHFFFAOYSA-N
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Description

3-(Morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H12N2O3S. It is a derivative of pyridine and morpholine, featuring a sulfonyl group and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinosulfonyl)pyridine-4-thiol typically involves the reaction of pyridine derivatives with morpholine and sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinosulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Morpholinosulfonyl)pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiol group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholinosulfonyl)pyridine-4-thiol is unique due to the presence of both a sulfonyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)9-7-10-2-1-8(9)15/h1-2,7H,3-6H2,(H,10,15)

InChI Key

QUSZEFPCJCMEPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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